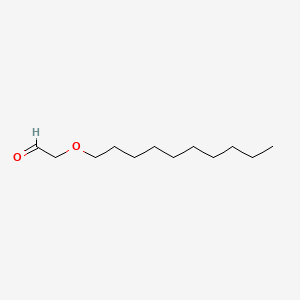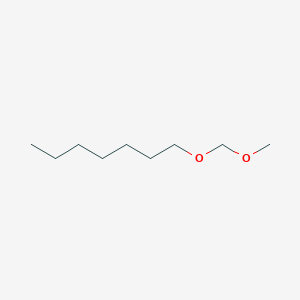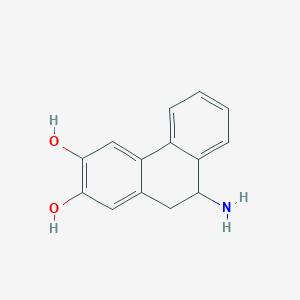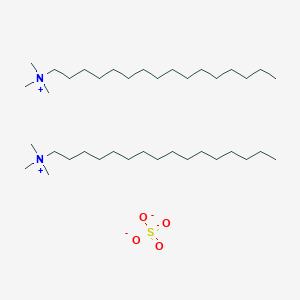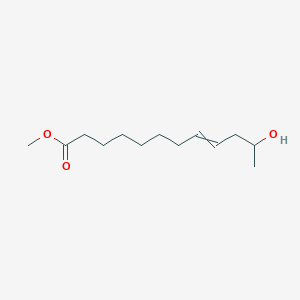
8-Dodecenoic acid, 11-hydroxy-, methyl ester, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Dodecenoic acid, 11-hydroxy-, methyl ester, (E)- is an organic compound with the molecular formula C13H24O3 It is a methyl ester derivative of 8-dodecenoic acid, featuring a hydroxyl group at the 11th position and a double bond in the E-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Dodecenoic acid, 11-hydroxy-, methyl ester, (E)- typically involves the esterification of 8-dodecenoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to enhance yield and purity. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to scale up the production while maintaining control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
8-Dodecenoic acid, 11-hydroxy-, methyl ester, (E)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated ester.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the double bond.
Substitution: Reagents like thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 8-dodecenoic acid, 11-oxo-, methyl ester.
Reduction: Formation of 8-dodecanoic acid, 11-hydroxy-, methyl ester.
Substitution: Formation of 8-dodecenoic acid, 11-chloro-, methyl ester.
Applications De Recherche Scientifique
8-Dodecenoic acid, 11-hydroxy-, methyl ester, (E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential role in biological pathways and as a precursor for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 8-Dodecenoic acid, 11-hydroxy-, methyl ester, (E)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, interacting with enzymes or receptors, thereby modulating biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Octadecenoic acid, methyl ester, (E)-: Similar in structure but with a longer carbon chain.
9,12-Octadecadienoic acid, methyl ester: Contains two double bonds, making it more unsaturated.
11-Dodecenoic acid, methyl ester: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
8-Dodecenoic acid, 11-hydroxy-, methyl ester, (E)- is unique due to the presence of both a hydroxyl group and a double bond in the E-configuration. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
68779-88-4 |
|---|---|
Formule moléculaire |
C13H24O3 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
methyl 11-hydroxydodec-8-enoate |
InChI |
InChI=1S/C13H24O3/c1-12(14)10-8-6-4-3-5-7-9-11-13(15)16-2/h6,8,12,14H,3-5,7,9-11H2,1-2H3 |
Clé InChI |
DBQANRZQBIMWGK-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=CCCCCCCC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14475241.png)
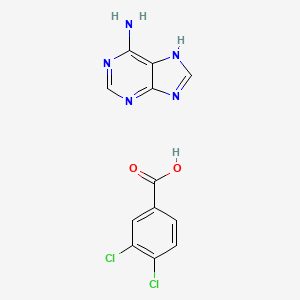
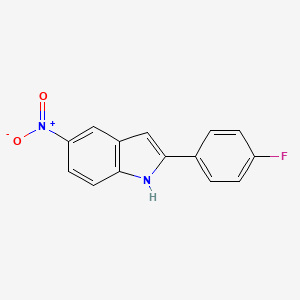
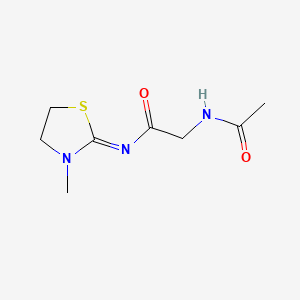
![2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]-](/img/structure/B14475266.png)
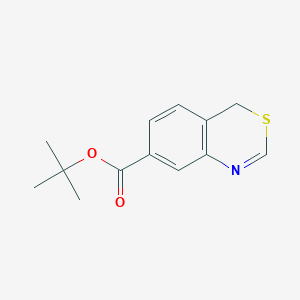
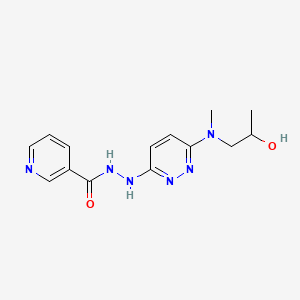
![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](oxo)phosphanium](/img/structure/B14475283.png)
